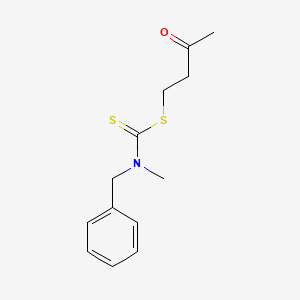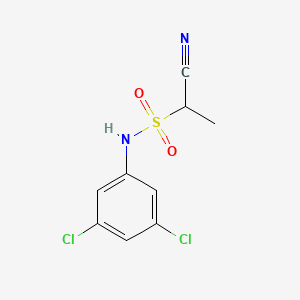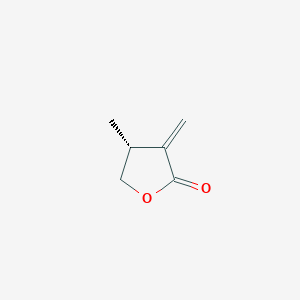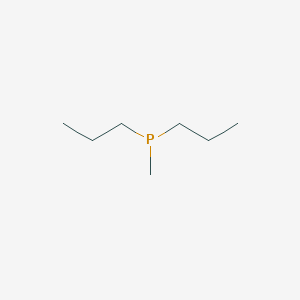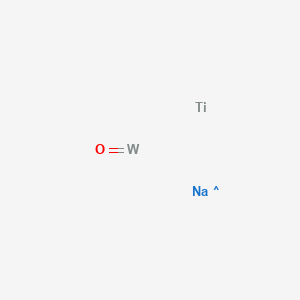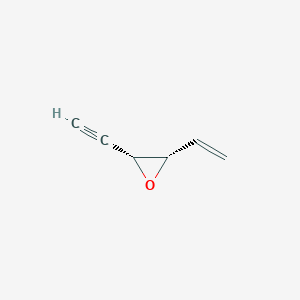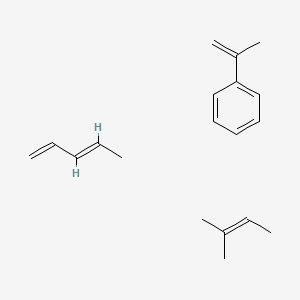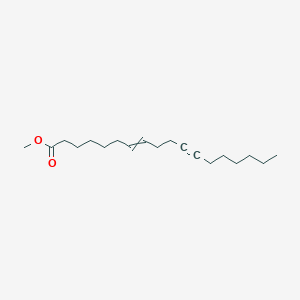![molecular formula C11H7N5 B14538961 3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine CAS No. 61986-14-9](/img/structure/B14538961.png)
3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring fused with a pyrido[3,2-e][1,2,4]triazine moiety, making it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine can be achieved through several methods. One common approach involves the condensation of amidrazones or carboxylic acid hydrazides with 1,2-diones . Another method includes the cross-coupling reactions and intramolecular condensations . Additionally, synthesis based on α-diazo-β-keto esters and carboxylic acid hydrazides with subsequent interaction with ammonium acetate has been reported . Zinc-catalyzed hydrohydrazination of propargylamides with BocNHNH2 is also a viable synthetic route .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimizing reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antiviral, antifungal, and anticancer agent . The compound’s ability to inhibit specific enzymes and interact with biological targets makes it a valuable tool for drug discovery and development . Additionally, it has applications in the agricultural industry as a herbicide and enzyme inhibitor .
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine include other triazine derivatives such as 1,2,4-triazines and 1,3,5-triazines . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a pyridine ring and a pyrido[3,2-e][1,2,4]triazine moiety. This structural feature contributes to its diverse range of biological activities and makes it a valuable scaffold for drug development .
Properties
CAS No. |
61986-14-9 |
|---|---|
Molecular Formula |
C11H7N5 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-pyridin-4-ylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C11H7N5/c1-2-9-11(13-5-1)16-15-10(14-9)8-3-6-12-7-4-8/h1-7H |
InChI Key |
NGEVKDZPWZKTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=NC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


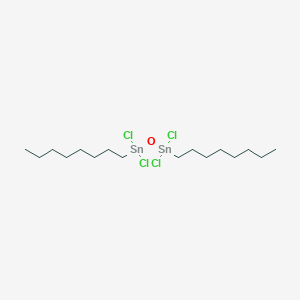
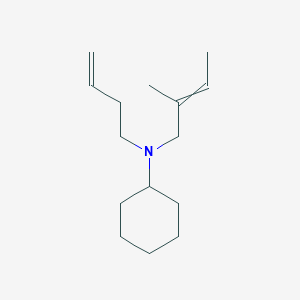
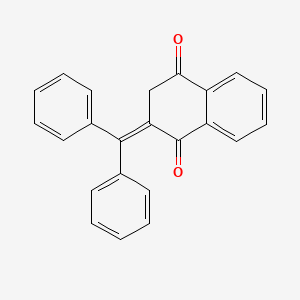
![2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14538916.png)
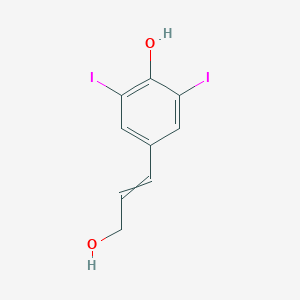
![[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid](/img/structure/B14538930.png)
